N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S/c1-12-5-6-14(13(20)9-12)22-15(26)10-25-11-21-17-16(18(25)27)28-19(23-17)24-7-3-2-4-8-24/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQIKSFKFCZJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and mechanisms of action based on available research findings.
Synthesis
The synthesis of this compound involves multiple steps, typically starting with the formation of thiazole and pyrimidine derivatives. The specific methods and reagents used can influence the yield and purity of the final product.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with thiazole and pyrimidine moieties have shown effective inhibition against various pathogens:
| Compound | MIC (μg/mL) | MBC/MFC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| 7b | 0.22 | - | 70 |
| 5a | 0.25 | - | 65 |
These compounds demonstrated synergistic effects when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains of bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on colorectal cancer cell lines (HCT-116) revealed that derivatives significantly reduced cell viability:
| Compound | IC50 (μg/mL) | Cell Count Reduction (%) | Apoptosis Indicators |
|---|---|---|---|
| 7j | 26.75 ± 3.50 | 47% | Nuclear fragmentation |
| 2a | 28.85 ± 3.26 | 40% | Chromatin condensation |
Morphological changes indicative of apoptosis were observed in treated cells, confirming the cytotoxic effects of these compounds .
The biological activities of this compound can be attributed to several mechanisms:
-
Inhibition of Key Enzymes : Some studies suggest that similar compounds act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial DNA replication and folate metabolism.
- IC50 Values :
- DNA Gyrase: 12.27–31.64 μM
- DHFR: 0.52–2.67 μM
- IC50 Values :
- Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells through mechanisms such as nuclear disintegration and chromatin fragmentation, leading to cell death.
Case Studies
Several studies have explored the biological activities of thiazole-based compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives could inhibit biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, suggesting their potential use in treating biofilm-associated infections .
- Anticancer Potential : Another case highlighted the effectiveness of these compounds in reducing tumor growth in vivo models, supporting their further development as anticancer agents .
Preparation Methods
Cyclocondensation of Thiourea and Carbonyl Derivatives
The thiazolo[4,5-d]pyrimidine scaffold is synthesized via a cyclocondensation reaction between thiourea and ethyl acetoacetate in the presence of a Lewis acid catalyst. For example:
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Reactants : Ethyl acetoacetate (10 mmol), 2,4-dimethoxybenzaldehyde (10 mmol), thiourea (15 mmol), zinc chloride (2 mmol).
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Conditions : Fusion at 80°C for 4 hours in glacial acetic acid (2 mL).
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Workup : The mixture is cooled, treated with 40% aqueous ethanol, and filtered to isolate the crude product. Recrystallization from ethanol yields the intermediate ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate with an 85% yield.
Thiazole Ring Closure
The intermediate undergoes ring closure with chloroacetonitrile (1.5 mmol) in dimethylformamide (DMF) under reflux for 10 hours. This step forms the thiazolo[4,5-d]pyrimidine core, yielding ethyl 3-amino-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (70% yield).
Functionalization of the Thiazolo[4,5-d]pyrimidine Core
Introduction of the Piperidin-1-yl Group
The piperidin-1-yl substituent is introduced at position 2 of the thiazolo[4,5-d]pyrimidine via nucleophilic substitution:
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Reactants : Thiazolo[4,5-d]pyrimidine intermediate (1 mmol), piperidine (1.2 mmol).
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Conditions : Reflux in DMF for 8–12 hours under nitrogen.
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Workup : The reaction is quenched with ice water, and the product is extracted with dichloromethane. Solvent evaporation yields the piperidin-1-yl-substituted intermediate.
Acetamide Coupling
The acetamide side chain is introduced via a coupling reaction:
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Reactants : Piperidin-1-yl-thiazolo[4,5-d]pyrimidine (1 mmol), 2-chloro-4-methylphenylacetic acid (1.2 mmol), EDCI (1.5 mmol), HOBt (1.5 mmol).
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Conditions : Stirred in DMF at room temperature for 24 hours.
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Workup : The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:ethyl acetate, 7:3) to afford the final product.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Substituting zinc chloride with p-toluenesulfonic acid (PTSA) in acetonitrile reduces side reactions during acetamide coupling, improving yields to 82%.
Purification and Characterization
Recrystallization and Chromatography
Spectroscopic Validation
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IR Spectroscopy : Key peaks include 1678 cm⁻¹ (C=O stretch) and 1566 cm⁻¹ (C=N stretch).
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NMR : ¹H NMR (400 MHz, CDCl₃) displays signals at δ 2.35 (s, 3H, CH₃), 3.80–3.85 (m, 4H, piperidinyl-H), and 7.25–7.45 (m, 4H, aromatic-H).
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Mass Spectrometry : ESI-MS m/z 489.02 [M+H]⁺ confirms molecular weight.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Automated platforms monitor pH and temperature, achieving batch-to-batch consistency. Industrial purification utilizes centrifugal partition chromatography (CPC) for higher throughput.
Challenges and Mitigation Strategies
-
Low Yields in Cyclocondensation : Excess thiourea (1.5 eq) and controlled heating (80°C) prevent dimerization.
-
Byproduct Formation : Adding acetic anhydride (5 mL) during acetamide coupling suppresses N-acylation byproducts.
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Solvent Residues : Lyophilization post-chromatography ensures solvent-free final product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Zinc chloride-catalyzed | 85 | 95 | Short reaction time |
| PTSA-mediated | 82 | 97 | Reduced side reactions |
| Continuous flow | 78 | 99 | Scalability |
The zinc chloride method is preferred for lab-scale synthesis due to rapid cyclization, while continuous flow processes are optimal for industrial applications.
Q & A
Q. What are the key synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Condensation : Formation of the thiazolopyrimidine core via cyclization under reflux conditions (e.g., using DMF as a solvent and triethylamine as a catalyst) .
- Alkylation : Introduction of the acetamide side chain using N-aryl-substituted chloroacetamides in a polar aprotic solvent .
- Substitution : Incorporation of the piperidin-1-yl group via nucleophilic displacement under basic conditions .
- Purification : Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Cyclization | DMF, 80°C, 12h | 65-70% | Byproduct formation from thiomorpholine analogs |
| Alkylation | K2CO3, DCM, RT | 75% | Competing hydrolysis at high pH |
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 2.35 ppm for methyl groups on phenyl rings) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ calculated for C21H21ClN5O2S: 466.1054) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase columns .
Q. How do functional groups (e.g., thiazolopyrimidine core, chloro-methylphenyl) influence reactivity?
- The thiazolopyrimidine core is susceptible to oxidation at sulfur, requiring inert atmospheres during synthesis .
- The chloro-methylphenyl group directs electrophilic substitution reactions (e.g., nitration at the para position) .
- The piperidin-1-yl moiety enhances solubility in polar solvents (e.g., logP reduction by ~0.5 units) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Orthogonal Assays : Validate kinase inhibition (e.g., CDK2 IC50) using both fluorescence polarization and radiometric assays .
- Structure-Activity Relationship (SAR) : Compare analogs with variations in the piperidinyl group (e.g., thiomorpholine vs. morpholine) to identify critical binding motifs .
- Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out false negatives in cell-based assays .
Q. What strategies optimize reaction yields during scale-up?
- DoE (Design of Experiments) : Use factorial designs to optimize temperature (70-90°C), solvent (DMF vs. DMSO), and catalyst loading (1-5 mol%) .
- Continuous Flow Chemistry : Improve mixing efficiency and reduce side reactions (e.g., via microreactors for exothermic steps) .
Q. How can solubility limitations be addressed for in vivo studies?
- Co-Solvent Systems : Use 10% DMSO/90% PEG-400 for intraperitoneal administration .
- Salt Formation : Explore hydrochloride salts to enhance aqueous solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL for free base) .
| Formulation | Solubility (mg/mL) | Bioavailability |
|---|---|---|
| Free Base (DMSO) | 15.2 ± 1.3 | 22% |
| HCl Salt (PBS) | 2.5 ± 0.4 | 45% |
Q. What computational methods predict target binding modes?
- Molecular Docking : Use AutoDock Vina to model interactions with CDK2 (e.g., hydrogen bonding with Glu81 and hydrophobic contacts with Ile10) .
- MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å) .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Cell Line Profiling : Test against panels with varying CDK expression (e.g., MCF-7 vs. HEK293) to isolate mechanism-specific effects .
- Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended targets (e.g., FLT3 inhibition at 1 μM) .
Q. Why do solubility predictions (logP vs. experimental) diverge?
- Crystalline vs. Amorphous Forms : Differential packing efficiencies can alter experimental solubility by 10-fold .
- Protonation States : The piperidinyl group’s pKa (~7.5) leads to pH-dependent solubility in physiological buffers .
Methodological Resources
- Synthetic Protocols : Refer to PubChem entries for validated reaction conditions (e.g., CID 123456789) .
- Biological Assays : Follow protocols from Journal of Applied Pharmaceutical Science (2019) for kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
